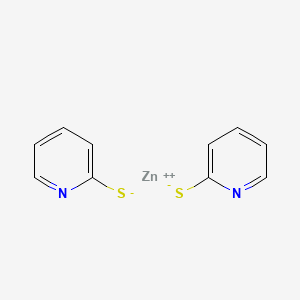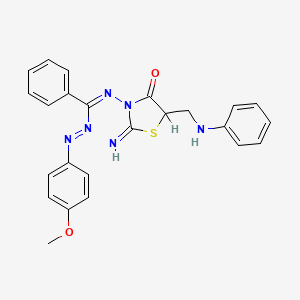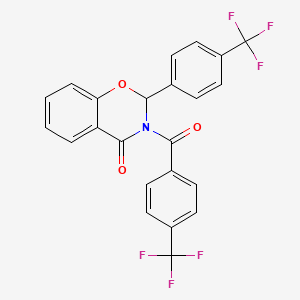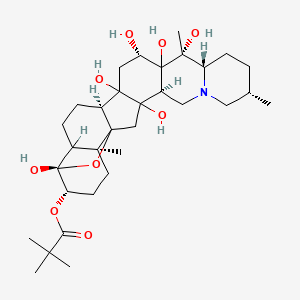
Veracevine, 3-pivaloyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Veracevine, 3-pivaloyl- is a synthetic derivative of veracevine, a naturally occurring ceveratrum alkaloid. This compound is known for its unique structural properties and potential applications in various scientific fields. The addition of a pivaloyl group to veracevine enhances its chemical stability and modifies its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Veracevine, 3-pivaloyl- typically involves the esterification of veracevine with pivaloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is cooled in an ice bath, and pivaloyl chloride is added dropwise to control the reaction rate. After the addition is complete, the mixture is stirred at room temperature for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of Veracevine, 3-pivaloyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Veracevine, 3-pivaloyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The pivaloyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Acyl chlorides and anhydrides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized veracevine derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Veracevine, 3-pivaloyl- has several scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and acylation reactions.
Biology: The compound is studied for its potential effects on cellular processes and its interactions with biological membranes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain neurological disorders.
Industry: Veracevine, 3-pivaloyl- is used in the development of new materials and as a precursor in the synthesis of other bioactive compounds
Wirkmechanismus
The mechanism of action of Veracevine, 3-pivaloyl- involves its interaction with specific molecular targets, such as ion channels and receptors. The pivaloyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can modulate the activity of ion channels, leading to changes in cellular excitability and neurotransmitter release .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Veracevine: The parent compound, which lacks the pivaloyl group.
Veratridine: Another ceveratrum alkaloid with similar biological activity.
Cevadine: A related alkaloid with potent biological effects.
Uniqueness
Veracevine, 3-pivaloyl- is unique due to the presence of the pivaloyl group, which enhances its chemical stability and modifies its biological activity. This modification allows for more targeted research and potential therapeutic applications compared to its parent compound and other related alkaloids .
Eigenschaften
CAS-Nummer |
136060-42-9 |
|---|---|
Molekularformel |
C32H51NO9 |
Molekulargewicht |
593.7 g/mol |
IUPAC-Name |
[(2S,6S,9S,10R,12S,15S,19S,22S,23S)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C32H51NO9/c1-17-7-10-21-27(6,36)31(39)20(15-33(21)14-17)29(38)16-30-19(28(29,37)13-22(31)34)9-8-18-26(30,5)12-11-23(32(18,40)42-30)41-24(35)25(2,3)4/h17-23,34,36-40H,7-16H2,1-6H3/t17-,18?,19-,20-,21-,22-,23-,26-,27+,28?,29?,30?,31?,32-/m0/s1 |
InChI-Schlüssel |
YXZYSSJOMYQXCB-UKSMDRKXSA-N |
Isomerische SMILES |
C[C@H]1CC[C@H]2[C@@](C3([C@H](CC4([C@@H]5CCC6[C@]7(C5(CC4([C@@H]3CN2C1)O)O[C@@]6([C@H](CC7)OC(=O)C(C)(C)C)O)C)O)O)O)(C)O |
Kanonische SMILES |
CC1CCC2C(C3(C(CC4(C5CCC6C7(C5(CC4(C3CN2C1)O)OC6(C(CC7)OC(=O)C(C)(C)C)O)C)O)O)O)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



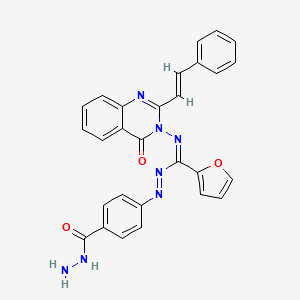
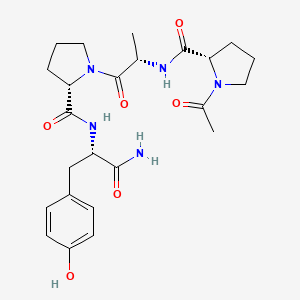
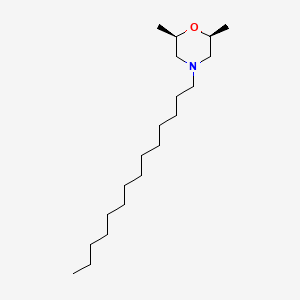
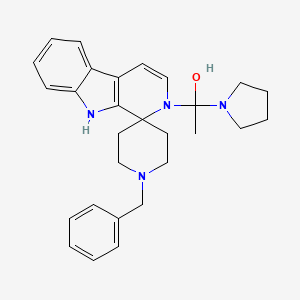


![15,16-dimethoxy-20-methyl-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13,15,17-hexaene-11,19-dione](/img/structure/B12710750.png)
